molecular formula C17H28N4O2 B6716961 N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide

Cat. No.: B6716961
M. Wt: 320.4 g/mol
InChI Key: LMUOGCBBTWUKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a tert-butyl group, a cyclopentyl group, and a morpholine carboxamide moiety

Properties

IUPAC Name

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)21-11-13(10-18-21)19-16(22)15-12-23-9-8-20(15)14-6-4-5-7-14/h10-11,14-15H,4-9,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUOGCBBTWUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)NC(=O)C2COCCN2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-tert-butylpyrazole with cyclopentylmorpholine-3-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction may require catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butyl and cyclopentyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity. The morpholine carboxamide moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butylpyrazol-4-yl)-4-methylmorpholine-3-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    N-(1-tert-butylpyrazol-4-yl)-4-ethylmorpholine-3-carboxamide: Similar structure but with an ethyl group instead of a cyclopentyl group.

Uniqueness

N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide is unique due to the combination of its substituents, which confer specific steric and electronic properties. The cyclopentyl group provides a distinct steric profile compared to smaller alkyl groups, potentially leading to different biological activities and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.